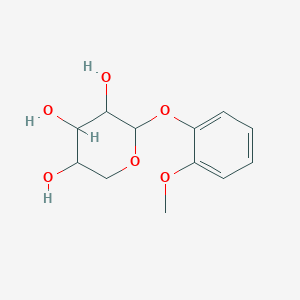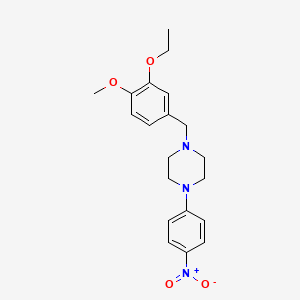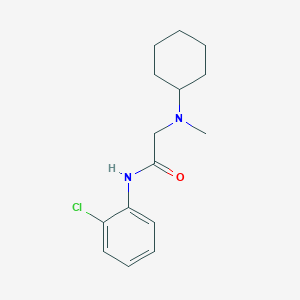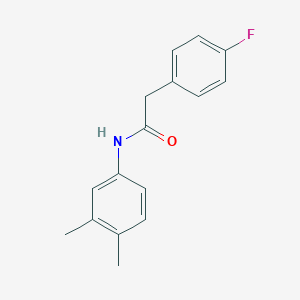![molecular formula C11H8FNO4S2 B4986733 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4986733.png)
4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, also known as FST, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. FST is a member of the sulfonylurea class of compounds, which are widely used as antidiabetic drugs. However, FST is unique in that it has been shown to have a range of other beneficial effects on the body, including anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
The exact mechanism of action of 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid is not fully understood. However, it is thought that this compound exerts its effects by inhibiting the activity of a protein called sulfonylurea receptor 1 (SUR1). SUR1 is involved in regulating the release of insulin from the pancreas, but it is also expressed in other tissues, where it has been shown to play a role in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body. One of the main effects of this compound is its ability to reduce inflammation. This compound has been shown to inhibit the production of inflammatory cytokines, which are molecules that play a key role in the immune response.
This compound also has anti-tumor properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid for lab experiments is its specificity. This compound is a highly specific inhibitor of SUR1, which means that it does not have significant effects on other proteins or enzymes in the body. This makes it a useful tool for studying the role of SUR1 in different biological processes.
However, one of the main limitations of this compound is its cost. This compound is a relatively expensive compound to produce, which can limit its use in some lab experiments.
Direcciones Futuras
There are several potential future directions for research on 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid. One area of research could focus on the development of more efficient synthesis methods for this compound, which could help to reduce the cost of the compound.
Another area of research could focus on the development of this compound analogs with improved pharmacological properties. For example, analogs could be developed that have increased potency or selectivity for SUR1.
Finally, future research could focus on the therapeutic potential of this compound in different disease states. For example, this compound could be investigated as a potential treatment for inflammatory diseases, such as rheumatoid arthritis or multiple sclerosis.
Métodos De Síntesis
The synthesis of 4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid is a complex process that requires several steps. The starting material for the synthesis is 4-fluoroaniline, which is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 2-thiophenecarboxylic acid to yield this compound. The overall yield of the synthesis is relatively low, making this compound a relatively expensive compound to produce.
Aplicaciones Científicas De Investigación
4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid has been the subject of significant research in recent years due to its potential therapeutic applications. One area of research has focused on the anti-inflammatory properties of this compound. Studies have shown that this compound can reduce inflammation in a range of different tissues, including the lungs, liver, and brain.
Another area of research has focused on the anti-tumor properties of this compound. Studies have shown that this compound can inhibit the growth of a range of different types of cancer cells, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4S2/c12-7-1-3-8(4-2-7)13-19(16,17)9-5-10(11(14)15)18-6-9/h1-6,13H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLXRRNAIIWDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1-azepanyl)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4986661.png)


![5-(1-azepanylsulfonyl)-2-chloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4986676.png)
![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4986679.png)

![2-methyl-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4986694.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B4986710.png)
![N-cyclopropyl-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4986718.png)
![2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B4986739.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(mesitylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B4986744.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide](/img/structure/B4986753.png)
![4-ethoxy-3-nitro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4986760.png)